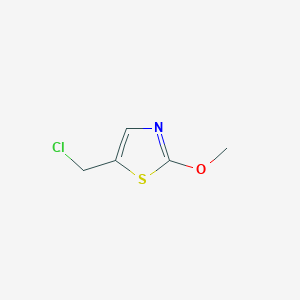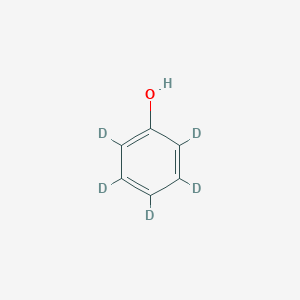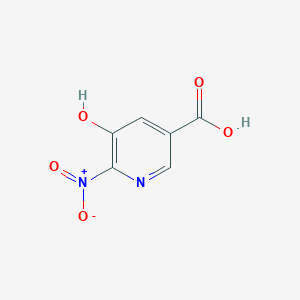
O,P'-Dde
Vue d'ensemble
Description
O,P’-DDE is a metabolite and degradation product of the organochlorine pesticide DDT . It accumulates in smallmouth buffalo, channel catfish, and largemouth bass as well as sediment in the Huntsville Spring Branch-Indian Creek tributary system surrounding a DDT manufacturing plant where it is considered a persistent organic pollutant (POP) . O,P’-DDE inhibits estrogen binding to rainbow trout estrogen receptors (rtERs) with an IC 50 value of 3.2 μM . It induces concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles . In ovo exposure to O,P’-DDE increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .
Synthesis Analysis
To prepare O,P’-DDT, an excess of chlorobenzene is condensed with 1-(2-chlorophenyl)-2,2,2-trichloroethanol in the presence of a mixture of 96% sulfuric acid and 25% oleum at 60 °C .
Molecular Structure Analysis
The molecular formula of O,P’-DDE is C14H8Cl4 . The InChI code is InChI=1S/C14H8Cl4/c15-10-7-5-9 (6-8-10)13 (14 (17)18)11-3-1-2-4-12 (11)16/h1-8H . The Canonical SMILES is C1=CC=C (C (=C1)C (=C (Cl)Cl)C2=CC=C (C=C2)Cl)Cl .
Chemical Reactions Analysis
The interconversion of isomers was early checked in the 2 possible directions from O,P’- to P,P’-DDX and vice versa .
Physical And Chemical Properties Analysis
O,P’-DDE has a very poor aqueous solubility of 0.1 mg/l and high partition coefficient in octanol/water (log P) value of 6 . The commercially available dosage form is 500 mg tablets (Lysodren ®) .
Applications De Recherche Scientifique
Uptake Modeling in Agriculture
“O,P’-Dde” is a degradation product of DDT, a well-known insecticide . It has been used in uptake modeling to estimate the environmental levels of contaminants . The models predict the accumulation levels of DDT and its degradation products in various crops like leafy vegetables, roots, cereals, and potatoes . This helps in understanding the impact of these contaminants on the food chain and devising strategies for safe agricultural practices .
Environmental Risk Assessment
The presence of “O,P’-Dde” in the environment indicates a risk to both the environment and human health . By studying the distribution and concentration of “O,P’-Dde” in different environmental compartments, researchers can assess the potential risks and develop appropriate mitigation strategies .
Study of Persistent Organic Pollutants (POPs)
“O,P’-Dde” is a persistent organic pollutant (POP), which means it remains in the environment for a long time . Studying “O,P’-Dde” helps researchers understand the behavior and impact of POPs on the environment and human health .
Adrenocortical Carcinoma Research
“O,P’-Dde” has been studied for its effects on adrenocortical carcinoma cells . It has been found to have a cytotoxic effect on these cells, indicating its potential use in cancer research .
Drug Metabolism Studies
“O,P’-Dde” is a metabolite of mitotane, a drug used in the treatment of adrenocortical carcinoma . Studying the effects of “O,P’-Dde” helps in understanding the metabolism of the drug and its impact on the treatment .
Cell Death Mechanism Research
“O,P’-Dde” has been found to have different effects on apoptosis and necrosis, two major cell death pathways . This makes it a valuable compound for studying these mechanisms and developing new therapeutic strategies .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Our study aimed to assess the in vitro effects of O,P’-DDE and O,P’-DDD in cell death pathways, oxidative parameters, and interaction with adrenal CYP’s involved in the steroidogenic process in the H295R cell line . It was found that O,P’-DDE had a different effect than the O,P’-DDD on apoptosis, inhibiting this cell death pathway, but it promotes cell necrosis at higher concentrations . Therefore, we demonstrated important cell effects of O,P’-DDE; its plasma levels during mitotane therapy should be monitored as an important therapeutic parameter .
Propriétés
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYJWDIWLRZXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022313 | |
| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,P'-Dde | |
CAS RN |
3424-82-6 | |
| Record name | o,p′-DDE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,P'-DDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,o,p'-tetrachlorovinylidenebisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,P'-DDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM084YLQ1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of o,p'-DDE?
A: The molecular formula of o,p'-DDE is C14H8Cl4, and its molecular weight is 318.02 g/mol. []
Q2: Are there any spectroscopic methods to identify o,p'-DDE?
A: Yes, gas chromatography coupled with electron capture detection (GC-ECD) is commonly used to identify and quantify o,p'-DDE in various matrices. [, , ] High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) has also been employed for precise identification. []
Q3: How persistent is o,p'-DDE in the environment?
A: o,p'-DDE is highly persistent in the environment, accumulating in soil, water, and air. It's considered an aged residue, suggesting its presence even decades after DDT usage was banned in many countries. [, , ]
Q4: What is the primary source of o,p'-DDE in the environment?
A: The primary source of o,p'-DDE is the degradation of DDT. Historic use of DDT for malaria control and agriculture has led to widespread environmental contamination, and o,p'-DDE persists long after DDT application. [, , , ]
Q5: What are the potential environmental impacts of o,p'-DDE?
A: o,p'-DDE is classified as a persistent organic pollutant (POP), bioaccumulating in the food chain and posing risks to wildlife and human health. [, , ]
Q6: How does o,p'-DDE interact with biological systems?
A: o,p'-DDE exhibits endocrine-disrupting properties, primarily by interacting with estrogen receptors. [, , , , ] It has also been shown to influence ryanodine receptor type 1 (RyR1) activity, potentially affecting skeletal muscle function. []
Q7: What are the potential effects of o,p'-DDE on steroidogenesis?
A: Research suggests o,p'-DDE can disrupt ovarian steroidogenesis. In porcine ovarian cells, it stimulated both progesterone and estradiol secretion and increased aromatase activity. []
Q8: What analytical methods are employed for o,p'-DDE quantification?
A: Gas chromatography with electron capture detection (GC-ECD) is widely used for o,p'-DDE quantification. [, , , , , , , ] High-performance liquid chromatography (HPLC) has also been employed for measuring o,p'-DDE, particularly in plasma samples. [, , ]
Q9: How is the quality of o,p'-DDE analysis ensured?
A: Analytical methods for o,p'-DDE require rigorous validation to ensure accuracy, precision, and specificity. [] Quality control measures, such as the use of surrogate standards and analysis of certified reference materials, are crucial in maintaining data integrity. [, ]
Q10: How has our understanding of o,p'-DDE evolved over time?
A: Initially recognized as a breakdown product of DDT, research has progressively highlighted the persistence and endocrine-disrupting effects of o,p'-DDE. [, , ] Current research focuses on understanding the long-term health and ecological impacts of o,p'-DDE exposure and exploring mitigation strategies. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)
![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B121289.png)








